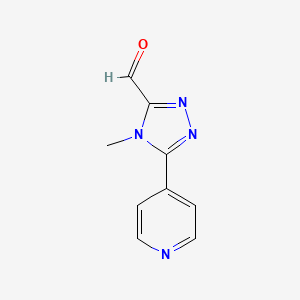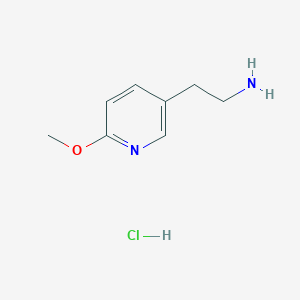
(R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a carboxylic acid functional group and a methyl substituent at the 3-position. The ®-configuration indicates the specific spatial arrangement of the substituents around the chiral center, which can influence the compound’s biological activity and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as a β-ketoester or an enamine, using chiral catalysts. This method allows for the selective formation of the ®-enantiomer with high enantiomeric purity. Another method involves the resolution of racemic mixtures using chiral resolving agents, which can separate the ®- and (S)-enantiomers based on their different interactions with the resolving agent .
Industrial Production Methods
Industrial production of ®-3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and optimized reaction conditions to achieve high yields and enantiomeric purity. The choice of catalyst, solvent, and reaction temperature are critical factors that influence the efficiency and selectivity of the production process .
化学反应分析
Types of Reactions
®-3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
科学研究应用
®-3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals .
作用机制
The mechanism of action of ®-3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in determining its binding affinity and selectivity. The pathways involved in its mechanism of action can vary depending on the specific biological context and target .
相似化合物的比较
Similar Compounds
(S)-3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: The enantiomer of the ®-compound, with different biological activities.
3-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group, leading to different chemical properties.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the methyl and carboxylic acid substituents.
Uniqueness
®-3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties. Its ability to interact selectively with biological targets makes it valuable in research and industrial applications .
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
(3R)-3-methyl-2,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-11(10(13)14)6-8-4-2-3-5-9(8)7-12-11/h2-5,12H,6-7H2,1H3,(H,13,14)/t11-/m1/s1 |
InChI 键 |
BSWJUCUAKIUGQE-LLVKDONJSA-N |
手性 SMILES |
C[C@@]1(CC2=CC=CC=C2CN1)C(=O)O |
规范 SMILES |
CC1(CC2=CC=CC=C2CN1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11906716.png)
![(R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11906724.png)





![1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol](/img/structure/B11906768.png)


